![molecular formula C18H16BrNO3 B2489249 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide CAS No. 2034276-91-8](/img/structure/B2489249.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives often involves innovative strategies to construct the benzofuran ring, which is crucial for the compound's biological activities. A common precursor for the synthesis of aurones, closely related to benzofurans, involves 2'-hydroxychalcones, showcasing the versatility of starting materials for synthesizing complex benzofuran structures (Popova, Bondarenko, & Frasinyuk, 2019). Additionally, the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts highlights advanced techniques in organic synthesis that could be applicable to the creation of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide, offering pathways to introduce bromo and amide functionalities in a controlled manner (Che, Lo, Zhou, & Huang, 2011).
Molecular Structure Analysis
Benzofuran derivatives exhibit a wide range of biological activities, which are often attributed to their molecular structure. The presence of the benzofuran moiety is known to confer significant pharmacological properties, including anti-tumor, antibacterial, and anti-oxidative activities. This suggests that the structure of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide could be pivotal in determining its chemical behavior and potential applications in medicinal chemistry (Miao et al., 2019).
Chemical Reactions and Properties
The reactivity of benzofuran compounds can be influenced by substitutions on the ring, which might affect the chemical reactions N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide can undergo. Substituted benzofurans have been explored for their antimicrobial properties, indicating that chemical modifications can significantly alter biological activities. This insight into the reactivity and functionalization of benzofuran derivatives underscores the chemical versatility of such compounds (Hiremathad et al., 2015).
Physical Properties Analysis
The physical properties of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide, such as solubility, melting point, and stability, would be influenced by its molecular structure. While specific data on this compound may not be readily available, understanding the physical properties of similar benzofuran and bromobenzamide derivatives provides a basis for predicting its behavior in various environments, which is crucial for its handling, storage, and application in research and development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photostability, are essential for determining the utility and safety of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide in various applications. Research on benzofuran derivatives highlights the potential for diverse biological activities, which are closely related to their chemical properties. Such insights are invaluable for tailoring the synthesis and application of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide in pharmaceutical and medicinal chemistry (Miao et al., 2019).
Scientific Research Applications
Synthesis and Characterization
Divergent Synthesis of Benzofuran-Based Compounds : Benzofuran derivatives, including those similar to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide, have been synthesized through efficient one-pot strategies. These compounds serve as intermediates for natural products and their analogues, offering a pathway for the development of new therapeutic agents (Sivaraman et al., 2019).
Development of Imaging Agents : Benzofuran derivatives have been investigated for their potential as central nervous system imaging agents, specifically targeting D-2 dopamine receptors. This research has implications for the diagnosis and study of neurological disorders (Murphy et al., 1990).
Potential Therapeutic Applications
Antitumor Activities : Studies have shown that certain benzofuran compounds exhibit potent antitumor activities. These compounds interfere with critical cellular mechanisms such as tubulin polymerization, highlighting their potential in cancer therapy (Pieters et al., 1999).
Antimicrobial Properties : Some benzofuran derivatives have demonstrated bactericidal activity against drug-resistant strains like MRSA, indicating their potential in addressing antimicrobial resistance (Zadrazilova et al., 2015).
VEGFR-2 Inhibition : Benzofuran derivatives have been evaluated for their ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2), a key target in cancer therapy. Some compounds showed higher activity than reference drugs, suggesting their utility in cancer treatment (Abdelhafez et al., 2014).
Mechanism of Action
Benzofuran Derivatives
Benzofuran is a fundamental structure that occurs naturally in many compounds with various biological activities . Both synthetic and natural compounds that contain benzofuran fragments have exhibited exciting pharmaceutical and agrochemical activity .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting they may interact with cellular targets involved in cell proliferation .
Biochemical Pathways
Given the biological activities of benzofuran derivatives, it’s likely that they may affect multiple pathways involved in cell growth, oxidative stress, and viral replication .
Pharmacokinetics
The pharmacokinetics of benzofuran derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting they may have a variety of cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the activity of pharmaceutical compounds .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-18(22,16-10-12-6-2-5-9-15(12)23-16)11-20-17(21)13-7-3-4-8-14(13)19/h2-10,22H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLYMBXKRWWSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzamide |
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